molecular formula C16H19N3O3S B7031296 N,N-dimethyl-2-(1H-pyrrole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide

N,N-dimethyl-2-(1H-pyrrole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide

Cat. No.: B7031296
M. Wt: 333.4 g/mol
InChI Key: IMVUWSAQEXAXAV-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(1H-pyrrole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrrole ring, an isoquinoline moiety, and a sulfonamide group, which contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N,N-dimethyl-2-(1H-pyrrole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-18(2)23(21,22)15-5-3-4-13-11-19(9-7-14(13)15)16(20)12-6-8-17-10-12/h3-6,8,10,17H,7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVUWSAQEXAXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC2=C1CCN(C2)C(=O)C3=CNC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(1H-pyrrole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Isoquinoline Synthesis: The isoquinoline moiety can be prepared through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling Reactions: The pyrrole and isoquinoline intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(1H-pyrrole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N,N-dimethyl-2-(1H-pyrrole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide may serve as a probe to study enzyme interactions, particularly those involving sulfonamide-binding sites.

Medicine

Medically, this compound could be investigated for its potential as a therapeutic agent. Sulfonamide derivatives are known for their antibacterial properties, and the unique structure of this compound might offer new avenues for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(1H-pyrrole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. The pyrrole and isoquinoline moieties may interact with other biological molecules, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-(1H-pyrrole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide: Unique due to its combined pyrrole, isoquinoline, and sulfonamide structure.

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Isoquinoline derivatives: Compounds like papaverine, used as vasodilators.

    Pyrrole derivatives: Compounds like porphyrins, important in biological systems.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

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